![molecular formula C15H14N4O3 B5626530 N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5626530.png)
N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Description
N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to the pyrazolopyrimidine class, identified for its unique structural and chemical properties that make it a point of study for various chemical and biological applications. Although explicit research on this exact compound is scarce, studies on closely related pyrazolopyrimidine derivatives provide insights into the synthesis, structure, and properties that could be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step chemical reactions starting from simple precursors. For example, a study on the synthesis of similar pyrazolopyrimidine compounds involves the condensation of amines, benzyl alcohol, and phenylboronic acid in the presence of palladium catalysts, following activation with p-nitrophenyl esters, indicating a complex synthesis process that could be applied to N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Gregg et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by single crystal X-ray diffraction studies, which reveal their crystalline forms and molecular geometry. For instance, related compounds have been shown to crystallize in various systems with detailed hydrogen bond interactions, providing insights into the molecular arrangements that contribute to their stability and reactivity (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Pyrazolopyrimidines undergo various chemical reactions, including cycloadditions, substitutions, and transformations leading to a wide range of derivatives with diverse properties. These reactions are often influenced by the pyrazolopyrimidine core's reactivity, which serves as a versatile scaffold for further chemical modifications (Drev et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-21-12-5-4-10(8-13(12)22-2)18-15(20)11-9-17-19-7-3-6-16-14(11)19/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTFRDAABYLLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3N=CC=CN3N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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